3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione features a pyrido[2,3-d]pyrimidine-dione core, a bicyclic heteroaromatic system fused at positions 2 and 3 of the pyrimidine ring. Key structural elements include:
- Substituents: A 3,4-dimethoxyphenethyl group at position 3 of the pyrimidine ring. A 4-methylbenzyl group at position 1 of the pyrimidine ring.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-17-6-8-19(9-7-17)16-28-23-20(5-4-13-26-23)24(29)27(25(28)30)14-12-18-10-11-21(31-2)22(15-18)32-3/h4-11,13,15H,12,14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZXSALIDUIKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione belongs to the class of pyridopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities and therapeutic potential. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound is characterized by a pyridopyrimidine core with substituents that may influence its biological activity. The presence of methoxy groups and phenyl rings is noteworthy as these functional groups can enhance lipophilicity and modulate interaction with biological targets.
Pyridopyrimidine derivatives often exhibit their biological effects through the inhibition of key enzymes involved in cellular processes. Notably:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, impacting nucleotide synthesis and cell proliferation .
- Kinase Inhibition : Some derivatives target kinases such as tyrosine-protein kinase Abl and MAP kinases. These kinases play significant roles in cell signaling pathways related to growth and survival .
Biological Activity
The biological activity of this compound has been explored in various studies:
Anticancer Activity
Research indicates that this compound may possess anticancer properties through its ability to inhibit DHFR and other kinases involved in tumor growth. For instance:
- Study Findings : A study demonstrated that pyridopyrimidine derivatives significantly reduced cell viability in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Anti-inflammatory Effects
In addition to anticancer properties, some pyridopyrimidine derivatives have shown potential as anti-inflammatory agents:
- Mechanism : The inhibition of cyclooxygenase (COX) enzymes is a common pathway for reducing inflammation. Preliminary data suggest that this compound may inhibit COX activity, thus decreasing prostaglandin E2 (PGE2) levels .
Case Studies
Several case studies have highlighted the therapeutic potential of related pyridopyrimidine compounds:
- Case Study 1 : A derivative similar to the target compound was tested for its effects on rheumatoid arthritis models. Results indicated a significant reduction in inflammatory markers and joint swelling.
- Case Study 2 : Another study focused on the compound's ability to cross the blood-brain barrier, suggesting potential applications in treating neurological disorders.
Research Findings Summary
Comparison with Similar Compounds
Core Structure Variations
- Pyrido vs. Thieno Pyrimidines: The target compound’s pyrido[2,3-d]pyrimidine core incorporates a pyridine ring fused to pyrimidine, while thieno analogs (e.g., ) replace pyridine with thiophene. This substitution alters electronic properties (e.g., aromaticity, dipole moments) and may impact binding to biological targets. Thienopyrimidines are often explored for antibacterial or anticancer activity, whereas pyridopyrimidines are less documented in the provided evidence.
- Positional Isomerism: The compound in (pyrido[3,2-d]pyrimidine) is a positional isomer of the target compound, differing in the fusion position of the pyridine ring. This minor structural change can significantly affect molecular geometry and intermolecular interactions.
Substituent Analysis
- Electron-Donating vs. In contrast, analogs with halogenated aryl groups (e.g., 3-fluorophenyl in , 3-chloro-4-fluorophenyl in ) introduce electron-withdrawing effects, which may improve metabolic stability or target affinity. The 4-methylbenzyl group in the target compound is structurally distinct from the 3-methylbenzyl group in , highlighting the role of substituent position on steric effects.
Bulk and Flexibility :
Physicochemical Properties
- Melting Points : The analog in (pyrido[3,2-d]pyrimidine) has a high melting point (328–330°C), suggesting strong intermolecular forces due to hydrogen bonding from the dione moiety. The target compound’s bulkier substituents may lower its melting point by disrupting crystal packing.
Preparation Methods
Alkylation of Uracil Derivatives
The synthesis begins with 6-amino-1,3-disubstituted uracil derivatives, which serve as precursors for the pyrido[2,3-d]pyrimidine core.
Procedure :
-
N1-Alkylation :
-
N3-Alkylation :
Key Considerations :
Cyclization to Form Pyrido[2,3-d]pyrimidine Core
The Vilsmeier-Haack reaction transforms alkylated uracils into the pyrido[2,3-d]pyrimidine scaffold.
Procedure :
-
Vilsmeier Reagent Preparation :
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Cyclization :
Mechanistic Insight :
-
The Vilsmeier reagent generates an electrophilic chloroimine intermediate, facilitating cyclization via intramolecular nucleophilic attack.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature (°C) | Yield Improvement |
|---|---|---|---|
| N1-Alkylation | H₂O/EtOH | 60 | 53% → 58% |
| Cyclization | DMF | 90 | 70% → 78% |
| 3-Substituent Addition | DMF | 100 | 60% → 70% |
Analytical Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 4H, aromatic), 4.30 (s, 2H, N-CH₂-C₆H₄), 3.85 (s, 6H, OCH₃), 2.75 (t, 2H, CH₂-Ph).
Comparative Analysis of Synthetic Routes
Q & A
Q. How to address discrepancies in spectroscopic data during characterization?
- Methodological Answer : Re-examine solvent effects (e.g., deuterated DMSO vs. CDCl₃) on NMR chemical shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental MS/MS fragmentation patterns with in silico predictions (mzCloud). Cross-check crystallographic data with Cambridge Structural Database entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
